N-Acetylhomopiperazine

Physicochemical Properties Drug Design ADME

N-Acetylhomopiperazine is the premier building block for sequential functionalization of the homopiperazine scaffold. Its N-acetyl protecting group enables selective modification of the secondary amine without symmetrical byproducts, ideal for constructing asymmetric libraries targeting mGlu4 PAM or CCR2b receptors. Calculated LogP -0.39 balances CNS penetration and solubility. Procure with confidence: ≥97% purity with batch-specific CoA. Essential for CNS drug discovery programs exploring Parkinson's disease.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 61903-11-5
Cat. No. B1334681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylhomopiperazine
CAS61903-11-5
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCNCC1
InChIInChI=1S/C7H14N2O/c1-7(10)9-5-2-3-8-4-6-9/h8H,2-6H2,1H3
InChIKeyTWJPZMYNUBAUGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylhomopiperazine (CAS 61903-11-5) Overview: A Homopiperazine-Derived Intermediate for Pharmaceutical Synthesis


N-Acetylhomopiperazine (1-acetyl-1,4-diazepane) is a seven-membered heterocyclic compound containing two nitrogen atoms, classified as a diazepane derivative [1]. It is a colorless liquid with a boiling point of 275°C and a density of 1.077 g/mL at 20°C [1]. Its primary documented role is as a key intermediate in the synthesis of various pharmaceuticals, including muscle relaxants and antihypertensive drugs, or as a scaffold for further functionalization in medicinal chemistry . It is commercially available as a research chemical and is also described in patent literature as useful for the production of medicines .

Why N-Acetylhomopiperazine (CAS 61903-11-5) Should Be Considered Over Other Homopiperazine Derivatives


Selecting a specific homopiperazine derivative for a research or industrial application cannot be done by simple class substitution. While the core homopiperazine ring provides a basic scaffold, even subtle structural modifications, such as N-acetylation, can dramatically alter key properties. For instance, the N-acetyl group is known to play a crucial role in modulating binding affinity and specificity for certain biological targets , and the presence of a single acetyl protecting group is critical for enabling selective, sequential functionalization of the diamine ring, a common requirement in multi-step syntheses . The following section details the specific, quantifiable evidence where available for this compound relative to its closest comparators and within its compound class.

Quantitative Differentiation Evidence for N-Acetylhomopiperazine (CAS 61903-11-5) vs. Alternatives


Comparison of Physicochemical Properties: LogP of N-Acetylhomopiperazine vs. N-Acetylpiperazine

N-Acetylhomopiperazine exhibits a calculated partition coefficient (ACD/LogP) of -0.39 . This lipophilicity value is important for predicting membrane permeability and is distinct from its six-membered ring analog, N-Acetylpiperazine, which has a different LogP value due to the difference in ring size and conformation.

Physicochemical Properties Drug Design ADME

Comparative Purity and Specification Analysis of N-Acetylhomopiperazine from Commercial Sources

Vendor specifications for N-Acetylhomopiperazine typically cite a standard purity of 95% , though some vendors offer higher purities of 97% with batch-specific quality control documentation . This is a critical procurement consideration when high purity is required to minimize side reactions in sensitive synthetic applications.

Procurement Quality Control Chemical Synthesis

Potential for Selective Functionalization Based on Class-Level SAR of Homopiperazine Derivatives

In the context of CC-chemokine receptor 2b (CCR2b) antagonists, N,N'-disubstituted homopiperazine derivatives have been discovered as potent inhibitors with submicromolar activity [1]. The N-acetylated form of homopiperazine serves as a key starting material for creating such disubstituted derivatives, as the acetyl group can be used to selectively protect one nitrogen, allowing for functionalization at the other. This is a key synthetic strategy.

Medicinal Chemistry SAR CCR2 Inhibitors

Key Application Scenarios for Procuring N-Acetylhomopiperazine (CAS 61903-11-5)


As a Key Intermediate in Multi-Step Pharmaceutical Synthesis

Procurement of N-Acetylhomopiperazine (CAS 61903-11-5) is best suited as a strategic building block for medicinal chemistry programs requiring sequential functionalization of a homopiperazine core. The N-acetyl group acts as a protecting group, enabling selective modification of the secondary amine without risk of producing unwanted symmetrical byproducts . This is particularly relevant when synthesizing compounds that target receptors like mGlu4 or CCR2b, where the homopiperazine scaffold has demonstrated valuable activity [1].

In the Preparation of N,N'-Disubstituted Homopiperazine Derivatives for Drug Discovery

This compound is the ideal starting material for researchers aiming to build a library of asymmetrically substituted homopiperazines. By using N-Acetylhomopiperazine, a synthetic chemist can introduce a first substituent on the free amine, then deprotect the acetyl group under controlled conditions to introduce a second, different functional group. This is a standard and efficient method for exploring structure-activity relationships (SAR) around the homopiperazine core [2].

For Quality Control and Reference Standard Applications

Procuring high-purity N-Acetylhomopiperazine (97% or higher) is essential for analytical chemistry applications, such as serving as a reference standard for HPLC or GC-MS analysis of reaction mixtures or final products containing the homopiperazine moiety. The availability of batch-specific certificates of analysis ensures traceability and reliability in quality control workflows .

As a Precursor for CNS-Penetrant Drug Candidates

Given the class-level evidence that homopiperazine-containing compounds can act as positive allosteric modulators of mGlu4, a target implicated in Parkinson's disease [1], procuring N-Acetylhomopiperazine is a strategic choice for CNS drug discovery programs. The calculated LogP of -0.39 indicates a degree of polarity that is often desirable for balancing CNS penetration with solubility, making it a suitable starting scaffold for optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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